molecular formula C11H15NO3 B14648027 2,3,4,4,6-Pentamethyl-5-nitrocyclohexa-2,5-dien-1-one CAS No. 50785-69-8

2,3,4,4,6-Pentamethyl-5-nitrocyclohexa-2,5-dien-1-one

Cat. No.: B14648027
CAS No.: 50785-69-8
M. Wt: 209.24 g/mol
InChI Key: LXDLNPGOCPXPIK-UHFFFAOYSA-N
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Description

2,3,4,4,6-Pentamethyl-5-nitrocyclohexa-2,5-dien-1-one is an organic compound characterized by a cyclohexadienone ring structure with multiple methyl groups and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,4,6-Pentamethyl-5-nitrocyclohexa-2,5-dien-1-one typically involves the nitration of a suitable precursor, such as a pentamethylcyclohexadienone derivative. The nitration process can be carried out using a nitrating agent like nitric acid in the presence of a solvent such as acetone . The reaction conditions, including temperature and reaction time, are carefully controlled to achieve the desired product with high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2,3,4,4,6-Pentamethyl-5-nitrocyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of the nitro group can yield amine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products

The major products formed from these reactions include quinones, amines, and halogenated derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,3,4,4,6-Pentamethyl-5-nitrocyclohexa-2,5-dien-1-one has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in nitration reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,3,4,4,6-Pentamethyl-5-nitrocyclohexa-2,5-dien-1-one involves its ability to undergo electrophilic aromatic substitution reactions. The nitro group acts as an electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce functional groups at specific positions on the ring.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,4,6-Pentamethyl-5-nitrocyclohexa-2,5-dien-1-one is unique due to the presence of both multiple methyl groups and a nitro group on the cyclohexadienone ring

Properties

CAS No.

50785-69-8

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

2,3,4,4,6-pentamethyl-5-nitrocyclohexa-2,5-dien-1-one

InChI

InChI=1S/C11H15NO3/c1-6-8(3)11(4,5)10(12(14)15)7(2)9(6)13/h1-5H3

InChI Key

LXDLNPGOCPXPIK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(C1=O)C)[N+](=O)[O-])(C)C)C

Origin of Product

United States

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